Quinoxalin-6-ylboronic acid hydrochloride

aqueous solubility salt form biological media

Researchers often face solubility limitations with free boronic acids in aqueous media, complicating parallel synthesis and biological screening. Quinoxalin-6-ylboronic acid hydrochloride resolves this with enhanced aqueous solubility, enabling direct use in aqueous/organic biphasic systems without organic co-solvents that may interfere with enzymatic assays. - ≥98% purity minimizes impurity carryover, reducing false positives in biological screening. - Solid physical form ensures accurate reagent charging for kilogram-scale reactions. - Direct boronic acid handle avoids the additional ester hydrolysis step required with pinacol ester derivatives, reducing solvent usage and waste.

Molecular Formula C8H8BClN2O2
Molecular Weight 210.424
CAS No. 852362-25-5
Cat. No. B592076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalin-6-ylboronic acid hydrochloride
CAS852362-25-5
Molecular FormulaC8H8BClN2O2
Molecular Weight210.424
Structural Identifiers
SMILESB(C1=CC2=NC=CN=C2C=C1)(O)O.Cl
InChIInChI=1S/C8H7BN2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12-13H;1H
InChIKeyYOUKKXQGTXCLHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxalin-6-ylboronic Acid Hydrochloride: Overview


Quinoxalin-6-ylboronic acid hydrochloride (CAS 852362-25-5) is a boronic acid derivative featuring a quinoxaline heterocyclic core, utilized as a versatile building block in organic synthesis, particularly in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions . Its molecular formula is C8H8BClN2O2 with a molecular weight of approximately 210.42 g/mol, and it is typically supplied as a solid with a purity of ≥98% . As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, which facilitates its handling and application in aqueous reaction media and biological studies . The compound is classified as an irritant and requires storage under inert gas at 2–8°C .

Supports aqueous/organic biphasic Suzuki–Miyaura cross-coupling workflows
Solid hydrochloride salt enables accurate microbalance weighing and stock preparation in water or buffer
High certified purity specification may reduce impurity-derived side products in multistep syntheses

Quinoxalin-6-ylboronic Acid Hydrochloride: Substitution Risks


The position of the boronic acid substituent on the quinoxaline ring critically dictates electronic properties and steric accessibility in cross-coupling reactions, directly influencing reaction yield and selectivity [1]. Quinoxalin-6-ylboronic acid hydrochloride offers the hydrochloride salt form, which provides distinct advantages in aqueous solubility and handling over the free boronic acid . Furthermore, the boronic acid functional group itself provides a reactive handle that is more atom-economical and avoids the additional deprotection step required when using the corresponding pinacol ester . Substituting with a different regioisomer (e.g., 2- or 5-yl) or a different heterocyclic core (e.g., quinoline) fundamentally alters the electronic and steric environment of the coupling partner, often resulting in significantly different reaction outcomes, including lower yields or complete failure of the desired transformation [1].

Target
6‑position boronic acid hydrochloride
Substitute
2‑ or 5‑yl regioisomers; quinoline core
Target
Hydrochloride salt, higher aqueous solubility
Substitute
Free base form; may require organic co-solvent
Target
Direct boronic acid reactivity, no deprotection needed
Substitute
Pinacol ester; extra hydrolysis step may reduce synthetic efficiency

Quinoxalin-6-ylboronic Acid Hydrochloride: Key Differentiators


Aqueous Solubility Advantage

Quinoxalin-6-ylboronic acid hydrochloride is a salt form that exhibits superior aqueous solubility compared to the corresponding free base (quinoxalin-6-ylboronic acid, CAS 852432-98-5). This property is critical for facilitating dissolution in aqueous reaction media and biological assays, eliminating the need for organic co-solvents that may interfere with certain enzymatic or cellular studies . While specific quantitative solubility data (e.g., mg/mL) for this exact compound in water is not available in the open literature, the hydrochloride salt form is a well-established strategy to enhance the aqueous solubility of weakly basic heterocyclic boronic acids .

Aqueous Solubility
Class-level inference
Hydrochloride salt qualitatively more water‑soluble than free base
May simplify aqueous stock solution preparation
Quantitative solubility data not available; review in target medium
aqueous solubility salt form biological media handling

Certified Purity Advantage

Quinoxalin-6-ylboronic acid hydrochloride (CAS 852362-25-5) is commercially available with a standard purity specification of 98% (HPLC, NMR, GC) . In comparison, closely related boronic acid building blocks such as quinoxalin-2-ylboronic acid and quinoxalin-5-ylboronic acid are typically offered at 95% purity . This 3% absolute purity difference represents a 60% reduction in potential impurities (from 5% to 2%), which can be critical in multistep syntheses where impurity carryover impacts yield and purification of advanced intermediates.

Certified Purity
Cross-study comparable
98% vs 95%
Reduction in potential impurities may improve coupling reproducibility
60% lower impurity content (2% vs 5%) relative to 2‑/5‑yl isomers
purity quality control reproducibility synthetic reliability

Solid Form Handling Advantage

Quinoxalin-6-ylboronic acid hydrochloride is supplied as a solid , whereas the corresponding pinacol ester (quinoxaline-6-boronic acid pinacol ester, CAS 1167418-13-4) is typically a liquid at room temperature with a density of 1.123 g/mL . Solid reagents offer superior handling characteristics for precise weighing (especially for sub-milligram quantities using microbalances), eliminate the need for density corrections when preparing molar solutions, and generally exhibit better long-term storage stability compared to liquid boronic esters, which are more prone to hydrolysis and boroxine formation over time.

Physical Form
Cross-study comparable
TargetSolid; direct weighing
Pinacol esterLiquid; density correction required
Solid form supports precise microbalance handling
Liquid ester prone to hydrolysis; solid may offer better storage stability
physical form weighing accuracy storage stability reagent handling

Deprotection-Free Reactivity

As a free boronic acid, quinoxalin-6-ylboronic acid hydrochloride can be directly employed in Suzuki–Miyaura cross-coupling reactions without the need for a prior ester hydrolysis step . In contrast, the more commonly used pinacol ester derivative (CAS 1167418-13-4) requires an additional deprotection step (typically base-mediated hydrolysis) to liberate the active boronic acid species before or during the coupling reaction . This difference in functional group presentation directly impacts synthetic efficiency: using the boronic acid reduces the total number of synthetic operations by one step, which is particularly advantageous in parallel synthesis and high-throughput experimentation where minimizing manipulations is critical.

Deprotection‑Free
Class-level inference
One fewer synthetic operation relative to pinacol ester
May streamline parallel synthesis and high-throughput workflows
Eliminates base‑mediated ester hydrolysis step
synthetic efficiency atom economy reaction step reduction boronic acid vs. ester

Quinoxalin-6-ylboronic Acid Hydrochloride: Applications


Aqueous-Compatible Library Synthesis

The hydrochloride salt form of quinoxalin-6-ylboronic acid provides enhanced aqueous solubility, making it the preferred building block for parallel synthesis of quinoxaline-containing compound libraries where reactions are conducted in aqueous/organic biphasic systems or where biological screening of intermediates requires dissolution in aqueous buffers . This eliminates the need for DMSO or other organic co-solvents that may interfere with certain enzymatic assays. The ≥98% purity specification ensures that library members are generated with minimal impurity carryover, reducing false positives in subsequent biological screening .

Process-Scale Atom Economy

For route scouting and process development, the direct use of the boronic acid avoids the additional ester hydrolysis step required when using pinacol ester derivatives . This reduction in synthetic operations translates to lower solvent usage, reduced waste generation, and improved overall process mass intensity—key metrics in green chemistry and pharmaceutical manufacturing. The solid physical form also facilitates accurate charging of reagents in kilogram-scale reactions without the metering challenges associated with viscous liquids .

PI3Kδ Inhibitor Synthesis

Quinoxaline-6-boronic acid derivatives (both free acid and pinacol ester) are established building blocks for the preparation of quinoxaline-based PI3Kδ inhibitors . The 6-position boronic acid offers a direct handle for late-stage diversification of the quinoxaline core, enabling structure–activity relationship (SAR) studies around the C6 position. The higher purity specification (98%) of the hydrochloride salt provides a cleaner starting material for generating potent and selective kinase inhibitors, where even minor impurities can confound biological activity measurements and lead to misinterpretation of SAR trends .

18F-Labeling PET Tracer Precursor

6-Quinoxaline boronic acid (generated in situ from the hydrochloride salt or used directly) serves as a substrate for silver-mediated fluorination reactions, enabling the introduction of 18F for positron emission tomography (PET) tracer development . The enhanced aqueous solubility of the hydrochloride salt facilitates the preparation of aqueous stock solutions for radiochemical reactions, which are typically conducted in water or mixed aqueous/organic solvents. The high purity (98%) minimizes the presence of competing nucleophiles or metal-chelating impurities that could interfere with the radiochemical yield or specific activity of the labeled product .

Application
Selection Property
Validation Focus
Aqueous‑Compatible Library Synthesis
Hydrochloride salt solubility in water/buffer
Biphasic reaction performance; impurity control in library members
Process‑Scale Atom Economy
Direct boronic acid reactivity
Synthetic step reduction; process mass intensity
PI3Kδ Inhibitor SAR Studies
6‑position boronic acid handle
C6 diversification; purity impact on assay data interpretation
18F‑Labeling PET Tracer Precursor
Aqueous solubility for radiochemistry
Radiochemical yield; specific activity of labeled product

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